molecular formula C18H16BrN3O5 B4972502 3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B4972502
M. Wt: 434.2 g/mol
InChI Key: LWBHUWJNDPLAJZ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has an effect on various biochemical and physiological processes. It has been found to increase the production of reactive oxygen species, which leads to oxidative stress and ultimately, cell death. Additionally, this compound has been shown to affect the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments include its ability to inhibit cancer cell growth and induce apoptosis. Additionally, its fluorescent properties make it useful for imaging studies. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For research include investigating its effects on other biochemical and physiological processes and optimizing the synthesis method.

Synthesis Methods

The synthesis of 3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 3-bromoaniline, 3-nitrocinnamic acid, and N-(2-hydroxyethyl)phthalimide in the presence of a coupling reagent. The resulting product is then hydrolyzed to obtain the final compound.

Scientific Research Applications

3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential applications in cancer treatment and imaging. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been used in imaging studies to detect cancer cells due to its fluorescent properties.

properties

IUPAC Name

3-bromo-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5/c19-14-5-2-4-13(11-14)17(24)21-16(18(25)20-7-8-23)10-12-3-1-6-15(9-12)22(26)27/h1-6,9-11,23H,7-8H2,(H,20,25)(H,21,24)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBHUWJNDPLAJZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCCO)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)NCCO)\NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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